2-methylazocane hydrochloride
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Overview
Description
2-Methylazocane hydrochloride is a chemical compound with the molecular formula C8H18ClN and a molecular weight of 163.69 g/mol . It is a hydrochloride salt form of 2-methylazocane, which is a heterocyclic amine. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methylazocane hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methylazocane with hydrochloric acid to form the hydrochloride salt . The reaction conditions often include maintaining a specific temperature and pH to ensure the complete conversion of the base to its hydrochloride form.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise addition of reagents, temperature control, and continuous monitoring to ensure high yield and purity. The final product is usually obtained in a powdered form and is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: 2-Methylazocane hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
2-Methylazocane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 2-methylazocane hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the context of its use, such as in biological systems or chemical reactions. Detailed studies are required to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
2-Methylpiperidine: Another heterocyclic amine with similar structural features.
2-Methylpyrrolidine: A smaller ring structure but with comparable chemical properties.
2-Methylazepane: A seven-membered ring analog with distinct reactivity.
Uniqueness: 2-Methylazocane hydrochloride stands out due to its eight-membered ring structure, which imparts unique steric and electronic properties. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-methylazocane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-8-6-4-2-3-5-7-9-8;/h8-9H,2-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMCZTLYPZJDEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCCCN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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